

# Impact of different blood agar media on Optochin test outcomes.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ethylhydrocupreine hydrochloride

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# Technical Support Center: Optochin Susceptibility Testing

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of different blood agar media on Optochin test outcomes. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reliable results in the presumptive identification of Streptococcus pneumoniae.

### **Troubleshooting Guide**

This guide addresses common issues encountered during Optochin susceptibility testing, with a focus on the influence of blood agar medium.



Issue	Potential Cause(s)	Recommended Action(s)
False-Negative Result (S. pneumoniae appears resistant)	Inappropriate Blood Agar Medium: Media other than Trypticase Soy Agar with 5% sheep blood (TSA-sheep blood) can lead to smaller inhibition zones.[1][2] For instance, Columbia agar and Mueller-Hinton agar with sheep blood have been shown to produce a significant number of false-negative or indeterminate results.[1][2]	It is strongly recommended to use TSA with 5% sheep blood for Optochin susceptibility testing to avoid misidentification.[1][3]
Short Incubation Time: While reading at 12 hours can be feasible, shorter incubation times may result in smaller, less defined zones of inhibition, potentially leading to false negatives depending on the agar used.[4][5]	Incubate plates for a full 18-24 hours to ensure sufficient bacterial growth and clear zone formation.[3][6]	
High CO2 Concentration: Incubation in a high CO2 environment (5-10%) is necessary for the growth of some S. pneumoniae strains, but it can also lead to smaller zones of inhibition compared to incubation in ambient air.[1] [7]	While a CO2-enriched environment is often required for growth, be aware of its effect on zone size.[3] If a strain grows well in ambient air, larger and clearer zones may be observed, but this is not recommended as some strains will not grow at all.[1]	
Indeterminate Zone of Inhibition (e.g., 7-13 mm)	Medium Composition: The type of agar base (e.g., Columbia, Mueller-Hinton) significantly influences the size of the inhibition zone.[1][2] Using	For any zone of inhibition less than 14 mm, a confirmatory test such as the bile solubility test is required to definitively



	media other than TSA-sheep blood agar increases the likelihood of obtaining indeterminate zones.[1][3]	identify the isolate as S. pneumoniae.[8][9]
Inoculum Density: A very heavy inoculum can potentially lead to smaller zone sizes.	Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard to ensure a standardized inoculum.[10]	
No Zone of Inhibition with a Known S. pneumoniae Control	Expired or Improperly Stored Optochin Disks: The potency of Optochin disks can diminish over time if not stored correctly.	Always check the expiration date of the disks and store them at the recommended temperature (typically 2-8°C), protected from light and moisture.[7] Perform quality control with known positive (S. pneumoniae) and negative (Streptococcus mitis) control strains with each new lot of disks.[11]
Incorrect Incubation Conditions:S. pneumoniae requires a CO2-enriched atmosphere for optimal growth. [3][12]	Ensure plates are incubated at 35-37°C in a 5-10% CO2 environment.[6][11]	

## Frequently Asked Questions (FAQs)

Q1: Why is Trypticase Soy Agar with 5% sheep blood (TSA-sheep blood) the recommended medium for Optochin testing?

A1: Studies have shown that TSA-sheep blood agar provides the most reliable and accurate results for Optochin susceptibility testing, yielding clear and appropriately sized zones of inhibition for S. pneumoniae.[1][2] Other media, such as Columbia blood agar and Mueller-Hinton blood agar, have been associated with a higher frequency of smaller, indeterminate



zones, which can lead to the misidentification of S. pneumoniae as a viridans group streptococcus.[1][2]

Q2: Can I use blood from other animals, like horses or humans, in the agar?

A2: The standard and recommended blood source is sheep blood.[3][6][10] Using other types of blood, such as human blood, can negatively impact the growth and hemolytic patterns of streptococci and may lead to aberrant results in susceptibility testing.[13][14] One study found that blood agar prepared with human blood was suboptimal for the growth and susceptibility testing of S. pneumoniae.[14]

Q3: What is the principle behind the Optochin test?

A3: Optochin, or **ethylhydrocupreine hydrochloride**, is a chemical that selectively inhibits the growth of S. pneumoniae at low concentrations.[6][11] It tests the fragility of the bacterial cell membrane, causing S. pneumoniae to lyse due to alterations in surface tension, which results in a visible zone of inhibition around the Optochin disk.[3][12][15] Other alpha-hemolytic streptococci are typically resistant to Optochin.[8]

Q4: What should I do if I get a zone of inhibition that is less than 14 mm?

A4: A zone of inhibition less than 14 mm is considered an equivocal or indeterminate result.[8] [12] In such cases, the isolate cannot be presumptively identified as S. pneumoniae based on the Optochin test alone. A confirmatory test, most commonly the bile solubility test, must be performed.[8][9] If the isolate is bile soluble, it can then be identified as S. pneumoniae.[8]

Q5: Are there any Optochin-resistant strains of S. pneumoniae?

A5: Yes, although rare, Optochin-resistant strains of S. pneumoniae have been reported.[11][8] [9] This is another reason why a confirmatory test like bile solubility is important, especially for isolates that are clinically suspected to be S. pneumoniae but test resistant to Optochin.

## Experimental Protocols Optochin Susceptibility Test Protocol

This protocol outlines the standard procedure for determining the susceptibility of an alphahemolytic streptococcus to Optochin.



#### Materials:

- 5% Sheep Blood Agar plates (Trypticase Soy Agar base recommended)[10]
- Optochin disks (5 μg)[6][11]
- Pure, 18-24 hour culture of an alpha-hemolytic streptococcus
- Sterile inoculating loop or cotton swab
- Sterile forceps
- Incubator (35-37°C with 5-10% CO2)[11]
- Millimeter ruler or caliper

#### Procedure:

- From a pure culture, select one to four well-isolated colonies of the alpha-hemolytic organism to be tested.[3]
- Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth in the area
  of inoculation.[3] Alternatively, a bacterial suspension with a turbidity equivalent to a 0.5
  McFarland standard can be prepared and swabbed onto the plate.[10]
- Using sterile forceps, aseptically place an Optochin disk onto the inoculated surface of the agar.[3]
- Gently press the disk to ensure it adheres firmly to the agar surface.
- Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO2-enriched atmosphere.[3][11]
- After incubation, observe the plate for a zone of inhibition around the Optochin disk.
- Measure the diameter of the zone of inhibition in millimeters, including the diameter of the disk.[11]

#### Interpretation of Results:



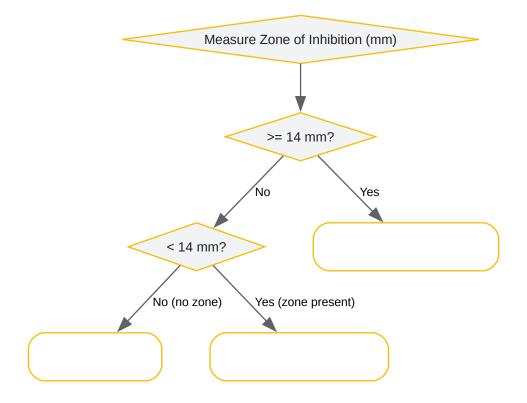
- Susceptible (Positive): A zone of inhibition of 14 mm or greater is a presumptive identification of S. pneumoniae.[3][8]
- Resistant (Negative): No zone of inhibition around the disk. The organism is not S. pneumoniae.[8]
- Equivocal (Indeterminate): A zone of inhibition less than 14 mm. Further testing, such as the bile solubility test, is required for identification.[8][12]

### **Visualizations**



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Caption: Experimental workflow for the Optochin susceptibility test.



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- To cite this document: BenchChem. [Impact of different blood agar media on Optochin test outcomes.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1340536#impact-of-different-blood-agar-media-on-optochin-test-outcomes]



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